molecular formula C7H3Br3O B12049675 2,4,7-Tribromotropone CAS No. 29798-82-1

2,4,7-Tribromotropone

Cat. No.: B12049675
CAS No.: 29798-82-1
M. Wt: 342.81 g/mol
InChI Key: MXXSTRTVSOUGQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4,7-Tribromo-2,4,6-cycloheptatrien-1-one is an organic compound with the molecular formula C7H3Br3O. It is a derivative of cycloheptatrienone, where three bromine atoms are substituted at the 2, 4, and 7 positions. This compound is known for its unique structure and reactivity, making it a subject of interest in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,7-Tribromo-2,4,6-cycloheptatrien-1-one typically involves the bromination of cycloheptatrienone. The reaction is carried out in the presence of bromine (Br2) and a suitable solvent, such as carbon tetrachloride (CCl4), under controlled conditions to ensure selective bromination at the desired positions .

Industrial Production Methods

While specific industrial production methods for 2,4,7-Tribromo-2,4,6-cycloheptatrien-1-one are not widely documented, the general approach involves large-scale bromination reactions using automated systems to control temperature, reaction time, and bromine concentration. This ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,4,7-Tribromo-2,4,6-cycloheptatrien-1-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as hydroxide ions (OH-) or amines.

    Reduction Reactions: The compound can be reduced to form less brominated derivatives.

    Oxidation Reactions: It can undergo oxidation to form more complex structures.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution with hydroxide ions can yield hydroxy derivatives, while reduction can produce partially brominated cycloheptatrienones .

Scientific Research Applications

2,4,7-Tribromo-2,4,6-cycloheptatrien-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4,7-Tribromo-2,4,6-cycloheptatrien-1-one involves its interaction with molecular targets through its bromine atoms. These interactions can lead to the formation of covalent bonds with nucleophilic sites on biomolecules, affecting their function and activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4,7-Tribromo-2,4,6-cycloheptatrien-1-one is unique due to its specific bromination pattern, which imparts distinct reactivity and properties compared to other brominated cycloheptatrienones. This makes it valuable for targeted applications in synthesis and research .

Properties

CAS No.

29798-82-1

Molecular Formula

C7H3Br3O

Molecular Weight

342.81 g/mol

IUPAC Name

2,4,7-tribromocyclohepta-2,4,6-trien-1-one

InChI

InChI=1S/C7H3Br3O/c8-4-1-2-5(9)7(11)6(10)3-4/h1-3H

InChI Key

MXXSTRTVSOUGQE-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=O)C(=C1)Br)Br)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.